molecular formula C8H18ClN B2728569 1-(tert-Butyl)cyclobutanamine hydrochloride CAS No. 2387600-63-5

1-(tert-Butyl)cyclobutanamine hydrochloride

Cat. No.: B2728569
CAS No.: 2387600-63-5
M. Wt: 163.69
InChI Key: SMZFEMSWPVXFAG-UHFFFAOYSA-N
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Description

1-(tert-Butyl)cyclobutanamine hydrochloride is a cyclobutane-derived amine salt with a bulky tert-butyl substituent. The tert-butyl group confers steric hindrance and lipophilicity, which may enhance metabolic stability and influence receptor binding compared to smaller substituents (e.g., trifluoromethyl or aminomethyl groups).

Properties

IUPAC Name

1-tert-butylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2,3)8(9)5-4-6-8;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPVMPJKEDKKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)cyclobutanamine hydrochloride typically involves the reaction of tert-butylamine with cyclobutanone under specific conditions. The process begins with the formation of an intermediate, which is then subjected to hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common. Additionally, purification steps such as recrystallization or distillation are employed to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to yield secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include amine oxides, secondary amines, and substituted cyclobutanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

1-(tert-Butyl)cyclobutanamine hydrochloride has been investigated for its potential role in drug development due to its ability to serve as a scaffold for creating new pharmacological agents. The compound's structural characteristics allow for modifications that can enhance biological activity and selectivity. For instance, researchers have explored the incorporation of this compound into integrin antagonists, which are critical in treating conditions such as cancer and cardiovascular diseases .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of cyclobutane derivatives, including this compound, have been extensively studied. These investigations reveal that variations in sidechain structures can significantly impact the potency and efficacy of the resulting compounds. For example, cyclobutane-based compounds have shown promising activity as σ1 receptor ligands, indicating their potential utility in neuropharmacology .

Metabolic Stability

Studies have highlighted the metabolic stability of cyclobutane derivatives, suggesting that this compound may exhibit favorable pharmacokinetic properties. The stability of these compounds in biological systems is crucial for their effectiveness as therapeutic agents . Research indicates that modifications to the cyclobutane ring can lead to improved half-lives, making them suitable candidates for further development.

Integrin Antagonists

A notable application of this compound is its incorporation into integrin antagonist chemotypes. In a study involving mouse models, compounds derived from this scaffold demonstrated significant functional inhibition of αvβ3 integrins, which are implicated in tumor progression and metastasis. The results indicated that these derivatives could potentially lead to new treatments for cancer .

Hydroxylation Studies

Research focusing on selective hydroxylation reactions involving cyclobutylamines has provided insights into their synthetic utility. Enzyme-catalyzed hydroxylation of this compound yielded various hydroxylated products with distinct biological activities. This approach highlights the compound's potential as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclobutanamine structure contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and safety differences between 1-(tert-Butyl)cyclobutanamine hydrochloride and analogous cyclobutane derivatives:

Compound Substituent Molecular Weight (g/mol) Pharmacological Activity Safety Profile Storage Conditions
This compound tert-butyl ~193.7 (calculated) Presumed cannabinoid receptor modulation (inferred from analogs) Limited data; bulky substituent may reduce acute toxicity compared to smaller groups Likely 2–8°C (inferred)
1-(Trifluoromethyl)cyclobutanamine hydrochloride CF₃ 180.4 (observed) Cannabinoid receptor modulator (e.g., Compound 765, 926) No acute toxicity data; used in pharmaceutical synthesis with controlled handling 2–8°C (inferred)
1-(Aminomethyl)cyclobutanamine NH₂CH₂ 114.2 (calculated) Laboratory chemical, intermediate Acute oral toxicity (H302), skin/eye irritation (H315, H319) 2–8°C
1-(Fluoromethyl)cyclobutanamine hydrochloride FCH₂ 139.6 (calculated) Cannabinoid receptor modulator precursor No direct data; fluorine substituent may reduce metabolic degradation 2–8°C (inferred)

Key Findings:

Structural and Functional Differences: The tert-butyl group increases steric bulk and lipophilicity compared to trifluoromethyl (CF₃) or fluoromethyl (FCH₂) groups. This may enhance blood-brain barrier penetration and receptor binding affinity in cannabinoid modulators . 1-(Trifluoromethyl)cyclobutanamine hydrochloride exhibits confirmed activity in cannabinoid receptor modulators (e.g., Compound 765, m/z = 380.4 [M+H]⁺), with NMR data indicating distinct proton environments influenced by the CF₃ group . 1-(Aminomethyl)cyclobutanamine lacks pharmacological data but is associated with acute toxicity risks (H302, H315, H319), suggesting higher reactivity compared to halogenated or alkylated analogs .

Safety and Handling: 1-(Aminomethyl)cyclobutanamine requires stringent precautions (e.g., gloves, eye protection) due to its irritant properties . In contrast, halogenated analogs (CF₃, FCH₂) are used in controlled pharmaceutical synthesis, implying stricter purity and safety protocols . Storage at 2–8°C is common across cyclobutane derivatives to prevent decomposition .

Synthetic Utility: 1-(Trifluoromethyl)cyclobutanamine hydrochloride is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection and HCl deprotection, yielding a stable intermediate for receptor modulators .

Critical Analysis of Evidence

  • Pharmacological Data Gaps : Direct activity data for this compound are absent in the evidence. Conclusions are inferred from structurally related compounds (e.g., CF₃ analogs) .
  • Safety Contrasts: The aminomethyl derivative’s acute toxicity (H302) contrasts with the pharmaceutical use of halogenated analogs, highlighting substituent-dependent safety profiles .
  • Methodological Consistency : All analogs employ Boc protection/deprotection strategies, ensuring synthetic reproducibility .

Biological Activity

Introduction

1-(tert-Butyl)cyclobutanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of a cyclobutane ring, which contributes to its metabolic stability and bioactivity. The tert-butyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC7_{7}H14_{14}N.HCl
Molecular Weight165.65 g/mol
Melting Point210-215 °C
SolubilitySoluble in water

Pharmacodynamics

Research indicates that this compound exhibits various biological activities, particularly as an integrin antagonist. Integrins are crucial for cell adhesion and signaling, making them significant targets in cancer therapy.

Case Studies

  • Integrin Antagonism : A study demonstrated that cyclobutane derivatives, including this compound, effectively inhibited the αvβ3 integrin, which is implicated in tumor growth and metastasis. The compound showed an IC50_{50} value of less than 1 μM, indicating potent activity against this target .
  • Metabolic Stability : The compound's metabolic stability was assessed through various in vitro assays. Results indicated that the cyclobutane scaffold contributes to a half-life exceeding 80 minutes in biological systems, suggesting that it remains active longer than many other compounds .
  • Antifungal Activity : The biological evaluation included antifungal assays against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results showed that while the original drug was slightly more potent, the analogs derived from this compound retained significant antifungal activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclobutane ring can significantly impact biological activity. For instance, replacing the tert-butyl group with other substituents has been shown to alter lipophilicity and metabolic stability, which are critical for drug efficacy.

Table 2: Structure-Activity Relationship Findings

ModificationBiological Activity (IC50_{50})Lipophilicity (log D)
tert-butyl< 1 μMIncreased by 0.5
CF3_3-cyclobutaneModerate (varied by structure)Similar to tert-butyl

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